molecular formula C11H12F3NO2 B12306066 2-Amino-4-(3-trifluoromethyl-phenyl)-butyric acid

2-Amino-4-(3-trifluoromethyl-phenyl)-butyric acid

Cat. No.: B12306066
M. Wt: 247.21 g/mol
InChI Key: YHEKYBSDNWZYJS-UHFFFAOYSA-N
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Description

2-Amino-4-(3-trifluoromethyl-phenyl)-butyric acid is a non-proteinogenic amino acid derivative characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and an amino (-NH₂) group at the 2-position of the butyric acid backbone. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound of interest in pharmaceutical research, particularly for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-2-7(6-8)4-5-9(15)10(16)17/h1-3,6,9H,4-5,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEKYBSDNWZYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-trifluoromethyl-phenyl)-butyric acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-trifluoromethyl-benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable ketone to form an intermediate.

    Reduction: The intermediate is then reduced to form the corresponding alcohol.

    Amination: The alcohol is converted to an amine through a reductive amination process.

    Final Step: The amine is then subjected to further reactions to introduce the butyric acid moiety, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-trifluoromethyl-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diabetes Treatment

One of the most significant applications of 2-amino-4-(3-trifluoromethyl-phenyl)-butyric acid is its role as an intermediate in the synthesis of sitagliptin phosphate, a well-known medication for type II diabetes. Sitagliptin acts as a dipeptidyl peptidase (DPP-IV) inhibitor, promoting insulin secretion and lowering blood glucose levels. The compound's synthesis involves high-purity derivatives to ensure efficacy and safety in clinical use .

Table 1: Synthesis Pathways for Sitagliptin

StepReactantsConditionsProduct
12-Amino-4-(3-trifluoromethyl-phenyl)-butyric acid + Dipeptidyl Peptidase InhibitorOrganic solvent (e.g., toluene)Sitagliptin
2Sitagliptin + Phosphate GroupAqueous phase reactionSitagliptin Phosphate

New Drug Development

Recent studies have explored the combination of 2-amino-4-(3-trifluoromethyl-phenyl)-butyric acid with menthol to create a new candidate drug molecule, menthyl 3-amino-4-(2,4,5-trifluorophenyl) butyrate (BHF). This compound demonstrated significant hypoglycemic effects in diabetic mice models, outperforming traditional treatments like metformin at specific dosages .

Case Study: BHF Efficacy in Diabetic Models

In a study involving N000180 BKS.Cg-Dock7m+/+Leprdb/Nju mice, BHF was administered at varying doses:

  • Low Dose (10 mg/kg) : Initiated hypoglycemic effects.
  • High Dose (40 mg/kg) : Showed superior efficacy compared to metformin.

Industrial Applications

Research has also focused on the biochemical mechanisms by which 2-amino-4-(3-trifluoromethyl-phenyl)-butyric acid exerts its effects. It has been shown to influence insulin secretion pathways and modulate metabolic responses in various biological systems.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-trifluoromethyl-phenyl)-butyric acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Analogs of 2-Amino-4-(3-trifluoromethyl-phenyl)-butyric Acid

Compound Name Substituent(s) on Phenyl Ring CAS Number Key Features
2-Amino-4-(3-trifluoromethyl-phenyl)-butyric acid 3-CF₃ Not Provided High lipophilicity; electron-withdrawing -CF₃ enhances metabolic stability.
3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric acid 3-F, 5-CF₃ 1391202-31-5 Dual substitution may alter steric/electronic properties compared to mono-CF₃.
3-Amino-4-(3-chlorophenyl)butyric acid 3-Cl 1824559-08-1 Chlorine’s moderate electronegativity balances lipophilicity and reactivity.
3-Amino-4-(5-bromo-2-fluorophenyl)butyric acid 5-Br, 2-F Not Provided Bromine increases molecular weight; fluorine may enhance bioavailability.

Key Observations:

  • Trifluoromethyl vs.
  • Substituent Position: Para-substituted analogs (e.g., 5-CF₃ in SY225049) may exhibit distinct steric interactions in binding pockets compared to meta-substituted derivatives.
  • Lipophilicity: Bromine and chlorine increase molecular weight and logP values, which could affect blood-brain barrier permeability or solubility.

Comparison with Functional Analogs: Methionine Sulfoxide Derivatives

The compound 2-Amino-4-(methylsulfinyl)butyric acid (methionine sulfoxide), a product of methionine oxidation, shares the butyric acid backbone but diverges functionally due to its sulfinyl (-SO-) group .

Table 2: Functional Comparison with Methionine Sulfoxide

Property 2-Amino-4-(3-trifluoromethyl-phenyl)-butyric acid Methionine Sulfoxide
Functional Group 3-CF₃-substituted phenyl Methylsulfinyl (-SO-CH₃)
Biological Role Likely synthetic target for drug design Redox regulation; oxidative stress marker
Metabolic Stability High (due to -CF₃) Low (reduced back to methionine)
Applications Enzyme inhibition, receptor modulation Study of aging, neurodegenerative diseases

Key Observations:

  • Functional Group Impact: The aromatic -CF₃ group in the target compound contrasts with the aliphatic sulfoxide in methionine derivatives, leading to divergent biological interactions.
  • Redox Activity: Methionine sulfoxide participates in cellular redox cycles, while the target compound’s inert -CF₃ group suggests non-participation in such pathways .

Research Findings and Implications

  • Structural Analogs: Derivatives with -CF₃ and halogens (e.g., SY225049, SY225050) are frequently employed in medicinal chemistry to fine-tune drug-like properties. For example, -CF₃ substitution is associated with prolonged half-lives in vivo due to reduced cytochrome P450 metabolism .
  • Functional Analogs: Methionine sulfoxide’s role in oxidative stress highlights the importance of sulfur-containing amino acids, whereas the target compound’s design focuses on stability and target affinity .

Biological Activity

2-Amino-4-(3-trifluoromethyl-phenyl)-butyric acid, often referred to as a derivative of amino acids, has gained attention in pharmacological research due to its potential biological activities. This compound exhibits properties that may influence metabolic processes, particularly in the context of diabetes and lipid metabolism. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Amino-4-(3-trifluoromethyl-phenyl)-butyric acid is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity. The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to interact with biological targets.

1. Antidiabetic Effects

Recent studies have highlighted the potential of 2-amino-4-(3-trifluoromethyl-phenyl)-butyric acid in promoting insulin secretion and managing blood glucose levels. In a study involving diabetic mice, a derivative of this compound demonstrated significant hypoglycemic effects. The compound was tested at varying doses, with notable efficacy observed at 10 mg/kg and increased effects at 40 mg/kg compared to metformin, a standard antidiabetic medication .

The mechanisms underlying the antidiabetic effects of 2-amino-4-(3-trifluoromethyl-phenyl)-butyric acid may involve activation of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in glucose and lipid metabolism. Activation of PPARα has been linked to improved insulin sensitivity and lipid profiles, potentially making this compound a candidate for further development as an antidiabetic agent .

Case Study 1: Synthesis and Evaluation

A study synthesized a novel compound combining 2-amino-4-(3-trifluoromethyl-phenyl)-butyric acid with menthol. This combination aimed to enhance transdermal absorption and hypoglycemic efficacy. The resultant compound showed promising results in reducing blood glucose levels in diabetic animal models, indicating that structural modifications can significantly influence biological activity .

Case Study 2: Structure-Activity Relationship

Research focused on understanding how modifications to the structure of 2-amino-4-(3-trifluoromethyl-phenyl)-butyric acid affect its biological activity. Variations in the side chains and functional groups were analyzed for their impact on PPAR activation. The findings suggested that specific structural features enhance binding affinity to PPAR subtypes, thereby modulating metabolic pathways associated with glucose homeostasis .

Data Table: Biological Activity Summary

Activity Effect Study Reference
AntidiabeticSignificant hypoglycemic effect
PPAR ActivationImproved insulin sensitivity
Lipid MetabolismEnhanced lipid profile
Structural ModificationsIncreased biological activity

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